molecular formula C9H5ClIN B2411783 3-Chloro-4-iodoisoquinoline CAS No. 2375269-97-7

3-Chloro-4-iodoisoquinoline

Cat. No. B2411783
M. Wt: 289.5
InChI Key: YREJHIYXRPJGHG-UHFFFAOYSA-N
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Description

3-Chloro-4-iodoisoquinoline is a chemical compound with the molecular formula C9H5ClIN. It has a molecular weight of 289.5 and is typically available in powder form . The compound is used for research purposes .


Molecular Structure Analysis

The InChI code for 3-Chloro-4-iodoisoquinoline is 1S/C9H5ClIN/c10-9-8(11)7-4-2-1-3-6(7)5-12-9/h1-5H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

3-Chloro-4-iodoisoquinoline is a powder that is stored at room temperature .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Naruto and Togo (2021) developed a novel one-pot method for preparing 3-aryl-4-iodoisoquinolines from N-(o-arylethynyl)benzyl p-toluenesulfonamides under transition-metal-free conditions, demonstrating the compound's utility in synthetic chemistry (Naruto & Togo, 2021).
    • Fang, Y. Wang, and Y. Wang (2019) described an efficient Rh2(II,II)-catalyzed reaction under mild conditions for synthesizing 4-Iodoisoquinolin-1(2 H)-ones, important for biologically and medicinally relevant compounds (Fang, Y. Wang, & Y. Wang, 2019).
    • Yamamoto, Gridnev, Patil, and Jin (2009) explored the activation of alkynes with iodine and gold complexes, leading to the formation of 4-iodoisoquinolines, highlighting the compound's role in diverse chemical reactions (Yamamoto, Gridnev, Patil, & Jin, 2009).
  • Biological and Medicinal Applications :

    • The study by Chen et al. (2014) discussed the effects of IOX3, a derivative of 3-Chloro-4-iodoisoquinoline, on mouse brains subjected to transient focal cerebral ischemia, showing its potential in neurological research (Chen et al., 2014).
    • Patel et al. (2020) synthesized a range of 4-chloro-3,4-dihydroquinazolines hybrid isoniazid derivatives, demonstrating the compound's significance in developing antimalarial, antimicrobial, and antituberculosis agents (Patel et al., 2020).
  • Environmental and Safety Studies :

    • Mao and Schimmer (2008) discussed the toxicology of Clioquinol, a related compound, to understand its neurotoxic effects, which is crucial for its safe use and repurposing (Mao & Schimmer, 2008).

Safety And Hazards

The compound is classified under GHS07 and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing hands and skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-chloro-4-iodoisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClIN/c10-9-8(11)7-4-2-1-3-6(7)5-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREJHIYXRPJGHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=C2I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-iodoisoquinoline

CAS RN

2375269-97-7
Record name 3-chloro-4-iodoisoquinoline
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